5-Chloroquinoline-3-carbaldehyde

Catalog No.
S15842262
CAS No.
M.F
C10H6ClNO
M. Wt
191.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloroquinoline-3-carbaldehyde

Product Name

5-Chloroquinoline-3-carbaldehyde

IUPAC Name

5-chloroquinoline-3-carbaldehyde

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

InChI

InChI=1S/C10H6ClNO/c11-9-2-1-3-10-8(9)4-7(6-13)5-12-10/h1-6H

InChI Key

KQOBNGMCJYLTQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=N2)C=O)C(=C1)Cl

5-Chloroquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family, characterized by a chlorine atom at the fifth position and an aldehyde functional group at the third position of the quinoline ring. Its molecular formula is C10H6ClNC_{10}H_{6}ClN and it has a molecular weight of approximately 191.62 g/mol. This compound is notable for its diverse applications in medicinal chemistry and organic synthesis, particularly due to its ability to participate in various

  • Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid when treated with oxidizing agents such as potassium permanganate or chromyl chloride.
  • Reduction: Reductive processes can convert it into 5-chloroquinoline-3-ol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The presence of the chlorine atom allows for nucleophilic substitution reactions, where various nucleophiles can replace the chlorine atom, producing a range of substituted quinolines.

These reactions demonstrate the compound's versatility as a synthetic intermediate in organic chemistry

5-Chloroquinoline-3-carbaldehyde exhibits significant biological activity, particularly as an antibacterial and antifungal agent. It interacts with various biological targets, influencing cellular processes and biochemical pathways. Its mechanism of action often involves the inhibition of specific enzymes or receptors, which can lead to altered gene expression and metabolic activity. Studies have shown that derivatives of this compound can enhance pharmacological properties, making it a valuable scaffold in drug development .

The synthesis of 5-chloroquinoline-3-carbaldehyde typically involves several methods:

  • Vilsmeier-Haack Formylation: This method uses acetanilides as starting materials, which are treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position.
  • Meth-Cohn Reaction: A widely used method where 2-chloroquinoline is reacted with formic acid or other formylating agents under specific conditions to yield 5-chloroquinoline-3-carbaldehyde.
  • Palladium-Catalyzed Reactions: These reactions can also facilitate the formation of this compound through cross-coupling strategies involving arylboronic acids .

5-Chloroquinoline-3-carbaldehyde finds numerous applications across various fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing bioactive compounds, particularly those targeting infectious diseases.
  • Organic Synthesis: Utilized as an intermediate in the preparation of complex heterocycles and pharmaceuticals.
  • Material Science: Its derivatives are explored for applications in organic light-emitting diodes (OLEDs) and other electronic materials due to their unique optical properties

    Research has shown that 5-chloroquinoline-3-carbaldehyde interacts with various biomolecules, influencing enzyme activity and cellular signaling pathways. For instance, studies indicate that it can modulate the activity of kinases involved in cancer progression, thereby highlighting its potential therapeutic implications. Additionally, its interactions with DNA and RNA have been investigated, revealing insights into its role in gene regulation and expression .

Several compounds share structural similarities with 5-chloroquinoline-3-carbaldehyde. Here are a few notable examples:

Compound NameStructure HighlightsUnique Features
QuinolineBasic structure without substitutionsFoundational compound for many derivatives
4-ChloroquinolineChlorine at position fourDifferent reactivity due to chlorine position
8-HydroxyquinolineHydroxyl group at position eightExhibits different biological activities
2-Chloroquinoline-3-carbaldehydeChlorine at position twoSimilar but lacks aldehyde functionality

The unique combination of a chlorine atom at the fifth position and an aldehyde group at the third position gives 5-chloroquinoline-3-carbaldehyde distinct chemical properties and reactivity compared to these similar compounds. This uniqueness enhances its utility in specific applications where other derivatives may not perform as effectively

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

191.0137915 g/mol

Monoisotopic Mass

191.0137915 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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